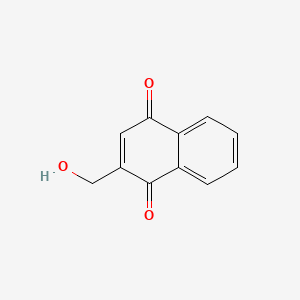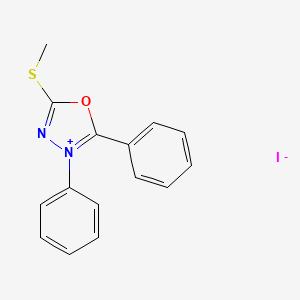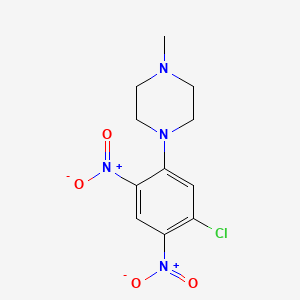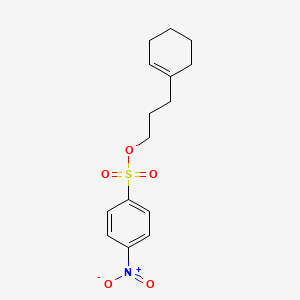![molecular formula C11H16O2S B14634461 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol CAS No. 54839-93-9](/img/structure/B14634461.png)
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol is an organic compound with the molecular formula C11H16O2S It is a derivative of benzene, featuring a sulfanyl group attached to a benzene ring substituted with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,3-diol (resorcinol).
Sulfanyl Group Introduction: The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction. This involves reacting resorcinol with 3-methylbutyl thiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial-scale purification methods, such as distillation and crystallization, to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various electrophiles like bromine or nitric acid, under controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its hydroxyl and sulfanyl groups.
Pathways: It can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes.
類似化合物との比較
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups in the para position.
Resorcinol (benzene-1,3-diol): Parent compound with hydroxyl groups in the meta position.
Uniqueness
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol is unique due to the presence of the 3-methylbutyl sulfanyl group, which imparts distinct chemical properties and potential biological activities not observed in its simpler analogs.
特性
CAS番号 |
54839-93-9 |
|---|---|
分子式 |
C11H16O2S |
分子量 |
212.31 g/mol |
IUPAC名 |
5-(3-methylbutylsulfanyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O2S/c1-8(2)3-4-14-11-6-9(12)5-10(13)7-11/h5-8,12-13H,3-4H2,1-2H3 |
InChIキー |
UGFPOTBEQBRAFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCSC1=CC(=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)


![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)


![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)

![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)



